Biotin-PEG12-TFP ester

Bioconjugation Amine-reactive labeling PEGylation

Biotin-PEG12-TFP ester is a single molecular weight, amine-reactive biotinylation reagent forming stable amide bonds. Its precise dPEG®12 spacer (47.6 Å) prevents the protein aggregation and precipitation caused by NHS-LC-biotin and Sulfo-NHS-LC-biotin, preserving solubility and functionality. The TFP ester exhibits greater hydrolytic stability than NHS esters, enabling efficient conjugation at pH 7.5–8.5. Ideal for antibody biotinylation, PROTAC synthesis, streptavidin pull-down, SPR, ITC, and cryo-EM. Bulk and custom inquiries welcome.

Molecular Formula C43H69F4N3O16S
Molecular Weight 992.1 g/mol
Cat. No. B606124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG12-TFP ester
SynonymsBiotin-PEG12-TFP ester
Molecular FormulaC43H69F4N3O16S
Molecular Weight992.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1
InChIKeyYQTIPJSYUMZZNU-XRBIJUOGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG12-TFP Ester: Technical Baseline and Procurement Classification for Amine-Reactive Biotinylation


Biotin-PEG12-TFP ester is an amine-reactive biotinylation reagent composed of a biotin affinity tag, a 12-unit discrete polyethylene glycol (dPEG®12) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) activated ester . The compound (CAS 2055105-33-2, molecular weight 992.1 g/mol, purity typically ≥98%) forms stable, irreversible amide bonds with primary amines on proteins, peptides, and other biomolecules . The TFP ester leaving group confers enhanced hydrolytic stability relative to NHS esters in aqueous conjugation buffers, while the PEG12 spacer transfers water solubility to the biotinylated conjugate and provides a precise molecular reach of 47.6 Å between the biotin moiety and the labeled molecule .

Why Generic Substitution Fails: Critical Performance Gaps Between Biotin-PEG12-TFP Ester and Common Alternatives


Substituting Biotin-PEG12-TFP ester with shorter PEG analogs (e.g., PEG4), NHS-activated esters, or traditional hydrophobic biotin reagents introduces quantifiable performance deficits that compromise experimental outcomes. PEG4 linkers confer approximately 40% of the molecular reach of PEG12 (19.2 Å vs. 47.6 Å), limiting the ability to reduce steric hindrance during streptavidin binding . NHS esters undergo approximately 2.6× faster hydrolysis at pH 8.5 than TFP esters (t½ of 102 min vs. 270 min), directly reducing amine-labeling efficiency in alkaline conjugation buffers [1]. Furthermore, PEG12-containing conjugates demonstrate lower aggregation propensity in stability studies than PEG4-containing counterparts, a difference that manifests in superior pharmacokinetic profiles for PEG12-modified biologics [2].

Biotin-PEG12-TFP Ester: Quantified Differentiation Evidence vs. Comparators


Aqueous Hydrolytic Stability: Biotin-PEG12-TFP Ester Outperforms NHS Esters in Alkaline Conjugation Conditions

In a head-to-head comparison of activated ester self-assembled monolayers, TFP esters demonstrated 2.6× greater hydrolytic stability at pH 8.5 and 1.5× greater stability at pH 7.5 than NHS esters. The first-order hydrolysis rate constants (k_h) for TFP esters were significantly lower: at pH 8.5, k_h(TFP) = 0.00256 min⁻¹ (t½ = 270 min) compared to k_h(NHS) = 0.00676 min⁻¹ (t½ = 102 min); at pH 7.5, k_h(TFP) = 0.00101 min⁻¹ (t½ = 686 min) versus k_h(NHS) = 0.00154 min⁻¹ (t½ = 450 min) [1]. For the Biotin-PEG12-TFP ester specifically, the TFP moiety hydrolyzes more slowly than NHS esters in aqueous media and is more reactive towards amines than NHS esters, with an optimal reaction pH range of 7.5–8.5 compared to 6.0–7.5 for NHS esters .

Bioconjugation Amine-reactive labeling PEGylation Aqueous stability

Spacer Arm Molecular Reach: Biotin-PEG12-TFP Ester Provides 47.6 Å of Separation vs. 19.2 Å for PEG4 Analog

Biotin-dPEG®12-TFP ester has a single molecular weight discrete PEG spacer of precise length 47.6 Å (40 atoms) between the biotin moiety and the labeled molecule . In contrast, the PEG4 analog (Biotin-dPEG®4-TFP ester) provides a spacer length of 19.2 Å, representing a 2.48-fold reduction in molecular reach . The extended PEG12 spacer dramatically reduces aggregation and precipitation of the modified molecule and reduces non-specific binding compared to molecules biotinylated with NHS-LC-biotin (which lacks a PEG spacer entirely) .

Steric hindrance reduction Streptavidin binding efficiency Spacer arm design PEG linker length

Conjugate Hydrophobicity and Aggregation: PEG12-Linked Biotin Conjugates Exhibit Reduced Hydrophobicity and Lower Aggregate Content vs. PEG4-Linked Conjugates

In a comparative study of DAR8-ADCs prepared with cleavable pendant-type PEG linkers of varying lengths, increasing PEG chain length from PEG4 to PEG12 led to a progressive decrease in overall conjugate hydrophobicity as confirmed by HIC analysis. Stability studies at 40°C in formulation buffer demonstrated that aggregate content decreases as PEG length increases. In pharmacokinetic studies, DAR8-ADCs with PEG12 showed a better PK profile than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG. Furthermore, DAR8-ADC with PEG12 exhibited no weight loss and higher tolerability in vivo [1].

ADC development DAR optimization PEG linker length Conjugate stability Aggregation reduction

Reaction pH Window: Biotin-PEG12-TFP Ester Operates Optimally at pH 7.5–8.5, Enabling Conjugation Under Conditions That Degrade NHS Esters

The optimum pH for reaction of TFP esters with primary amines is 7.5–8.5, whereas NHS esters perform optimally at pH 6.0–7.5 . This pH window differential means that at pH values above 7.5—where many amine-containing biomolecules exhibit optimal solubility and where lysine ε-amines (~pKa 10.5) are increasingly deprotonated and nucleophilic—TFP esters remain stable and reactive while NHS esters undergo accelerated hydrolysis. At pH 8.0, the TFP ester hydrolysis half-life is substantially longer than that of NHS ester, providing a wider operational window for achieving complete biotinylation [1].

Amine bioconjugation Reaction optimization pH stability TFP vs NHS ester

Evidence-Backed Application Scenarios for Biotin-PEG12-TFP Ester


High-DAR Antibody-Drug Conjugate (ADC) Development Requiring Reduced Aggregation and Improved PK

DAR8-ADC constructs incorporating PEG12 linkers demonstrate lower hydrophobicity, reduced aggregate content in stability studies at 40°C, and superior pharmacokinetic profiles compared to PEG4-linked DAR8-ADCs and DAR4-ADCs without PEG. In vivo, PEG12-linked DAR8-ADCs exhibit no weight loss and higher tolerability [1]. Biotin-PEG12-TFP ester provides a direct route to introduce PEG12-biotin tags onto amine-containing linker-payload intermediates or antibody surfaces for affinity capture and characterization during ADC development.

Biotinylation of Large Proteins and Antibodies Where Steric Accessibility to Streptavidin Is Critical

The 47.6 Å spacer arm of Biotin-PEG12-TFP ester provides 2.48× greater molecular reach than the PEG4 analog (19.2 Å) [1], enabling biotin to extend fully into the streptavidin binding pocket even when conjugated to bulky antibody domains or large protein surfaces. This dramatically reduces steric hindrance compared to shorter PEG linkers or NHS-LC-biotin and reduces non-specific binding and aggregation of biotinylated proteins .

Aqueous Bioconjugation at Alkaline pH Where NHS Ester Hydrolysis Compromises Labeling Yield

At pH 8.5, TFP esters hydrolyze 2.6× more slowly than NHS esters (t½ of 270 min vs. 102 min); at pH 7.5, the difference is 1.5× (t½ of 686 min vs. 450 min) [1]. With an optimal reaction pH range of 7.5–8.5 compared to 6.0–7.5 for NHS esters , Biotin-PEG12-TFP ester enables efficient biotinylation under slightly alkaline conditions where NHS esters undergo rapid competitive hydrolysis, making it suitable for proteins with pH-dependent solubility profiles or workflows requiring alkaline conjugation buffers.

PROTAC Linker Synthesis Requiring Discrete PEG Spacer Length and Amine-Reactive Functionality

Biotin-PEG12-TFP ester is a PEG-based PROTAC linker that joins two essential ligands, enabling the formation of PROTAC molecules for selective protein degradation via the ubiquitin-proteasome system [1]. The discrete 12-unit PEG spacer provides precise molecular weight uniformity (992.1 g/mol), which is essential for reproducible PROTAC synthesis and subsequent SAR studies where linker length variability introduces confounding effects on ternary complex formation.

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